molecular formula C17H21BrN4O2S B2893481 N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine CAS No. 2380069-47-4

N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B2893481
CAS No.: 2380069-47-4
M. Wt: 425.35
InChI Key: RTPYXVLVSDNCNQ-UHFFFAOYSA-N
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Description

N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a combination of heterocyclic structures, including a bromothiophene, piperidine, and pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the introduction of the piperidine ring and the pyrazine moiety. Common synthetic routes include:

    Bromothiophene Derivative Preparation: The bromothiophene derivative can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the bromothiophene intermediate.

    Pyrazine Moiety Addition: The final step involves the coupling of the piperidine-bromothiophene intermediate with a pyrazine derivative under conditions that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions with biological macromolecules.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific biological pathways.

    Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The bromothiophene moiety may facilitate binding to certain proteins or enzymes, while the piperidine and pyrazine rings contribute to the overall stability and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}-L-valinat: This compound features an indazole moiety and has similar applications in medicinal chemistry.

    Imidazole Derivatives: Compounds containing imidazole rings are also used in various scientific research applications, including as antimicrobial agents.

Uniqueness

N-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O2S/c1-21(15-16(24-2)20-6-5-19-15)10-12-3-7-22(8-4-12)17(23)14-9-13(18)11-25-14/h5-6,9,11-12H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPYXVLVSDNCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=CC(=CS2)Br)C3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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